molecular formula C18H20N+ B1245833 cis-N-methyl-alpha-berbine

cis-N-methyl-alpha-berbine

Cat. No.: B1245833
M. Wt: 250.4 g/mol
InChI Key: YXEKXCPIKGSIDD-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-N-methyl-alpha-berbine is a N-methyl-alpha-berbine.

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformations of compounds related to cis-N-methyl-alpha-berbine have been a significant focus in scientific research. Studies have explored various methodologies and reactions involving berbine derivatives, highlighting the compound's importance in synthetic chemistry. For example, the Polonovski–Potier reaction was applied to berbine N-oxides to synthesize 8-hydroxymethyl and 8-methyl berbines, demonstrating the versatility of berbine derivatives in chemical synthesis (Suau, Nájera, & Rico, 2000). Additionally, the transformation of protopines into berbines was explored, leading to the synthesis of various N-methyl berbine salts (Valpuesta, Díaz, Torres, & Suau, 2002).

Pharmacological Aspects

Pharmacological research has investigated the effects of berbine derivatives on alpha-adrenoceptors. A study analyzed the binding of berbine enantiomers to alpha 1 and alpha 2 adrenoceptor subtypes, revealing distinct affinities and confirming the alpha-blocking properties of these derivatives (Schott, Tetsi, Heitz, Stambach, Jung, & Stoclet, 1988). This research indicates potential applications of berbine derivatives in modulating adrenergic receptors.

Stereochemistry and Enzymatic Processes

The stereochemistry of berbine and related compounds has been thoroughly examined, with implications for their biological activity. For instance, the stereochemistry of various berbines was established based on spectral data, revealing insights into their molecular configuration (Stambach, Memetzidis, Jung, & Stambach, 1993). Additionally, the enzymatic O-methylation of berbine alkaloids was studied, showing differential patterns based on the optical isomerism of the substrates, which is crucial for understanding the biochemical interactions of these compounds (Meyerson, Cashaw, McMurtrey, & Davis, 1979).

Properties

Molecular Formula

C18H20N+

Molecular Weight

250.4 g/mol

IUPAC Name

(7S,13aS)-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium

InChI

InChI=1S/C18H20N/c1-19-11-10-14-6-4-5-9-17(14)18(19)12-15-7-2-3-8-16(15)13-19/h2-9,18H,10-13H2,1H3/q+1/t18-,19-/m0/s1

InChI Key

YXEKXCPIKGSIDD-OALUTQOASA-N

Isomeric SMILES

C[N@@+]12CCC3=CC=CC=C3[C@@H]1CC4=CC=CC=C4C2

Canonical SMILES

C[N+]12CCC3=CC=CC=C3C1CC4=CC=CC=C4C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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